molecular formula C10H14N2O3S B1417550 (4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid CAS No. 406189-84-2

(4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid

Cat. No. B1417550
CAS RN: 406189-84-2
M. Wt: 242.3 g/mol
InChI Key: VDAYCDKSOMUFFX-UHFFFAOYSA-N
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Description

(4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid, also known as HISA, is an organic compound with a unique chemical structure. HISA has a variety of applications in the scientific research field due to its unique properties. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidine Derivatives : The synthesis of various 4'-mono- and 4',6'-di-substituted derivatives of 2-(pyrimidin-2'-yl)acetic acid and their properties have been explored. These derivatives demonstrate interesting ionization behaviors and correlations with substituent parameters (Brown & Waring, 1978).
  • Route to Pyrimidin-2'-yl Acetic Acids and Esters : A general route to 2-(pyrimidin-2?-yl)acetic acid, its 4?-substituted derivatives, and their esters has been established, enhancing the accessibility to these compounds (Brown & Waring, 1977).
  • Formation of Triazolo[1,5-c]pyrimidines : Studies on the formation of s-triazolo[4,3-c]pyrimidine and its derivatives through isomerization processes provide insight into the chemical versatility of pyrimidine-based compounds (Brown & Nagamatsu, 1978).

Analytical and Biochemical Applications

  • Degradation for Radioactive Determination : The degradation of the pyrimidine moiety of thiamine for radioactive determination of individual carbon atoms showcases the analytical applications of pyrimidine derivatives in biochemical studies (David et al., 1970).

Pharmaceutical Synthesis

  • Synthesis of Anti-asthma Agents : The synthesis of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, used clinically as an anti-asthma agent, highlights the pharmaceutical applications of pyrimidine derivatives (Sano et al., 1995).

Large-Scale Synthesis for Diverse Applications

  • Large-Scale Synthesis of Pyrimidin-2-yl Acetate : An efficient methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate has been developed, suitable for large-scale production. This synthesis is fundamental for generating a wide range of heterocyclic compounds (Morgentin et al., 2009).

properties

IUPAC Name

2-(4-methyl-6-oxo-2-propan-2-ylsulfanyl-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-5(2)16-10-11-6(3)7(4-8(13)14)9(15)12-10/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAYCDKSOMUFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144490
Record name 1,6-Dihydro-4-methyl-2-[(1-methylethyl)thio]-6-oxo-5-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

406189-84-2
Record name 1,6-Dihydro-4-methyl-2-[(1-methylethyl)thio]-6-oxo-5-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406189-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-4-methyl-2-[(1-methylethyl)thio]-6-oxo-5-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid
Reactant of Route 2
(4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid
Reactant of Route 3
(4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid
Reactant of Route 4
Reactant of Route 4
(4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid
Reactant of Route 5
Reactant of Route 5
(4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid
Reactant of Route 6
(4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid

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